

Application Notes and Protocols for NMR-Based Structural Elucidation of Stambomycin Derivatives

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Compound of Interest

Compound Name: *Stambomycin A*

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This document provides detailed application notes and experimental protocols for the structural elucidation of Stambomycin derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Stambomycins are a class of large, 51-membered macrolides with significant antiproliferative and antibacterial activities.^{[1][2][3][4]} The complexity of their structure necessitates a comprehensive suite of NMR techniques for unambiguous characterization.

Introduction to Stambomycins

Stambomycins are produced by the bacterium *Streptomyces ambofaciens*.^{[2][4]} The family of naturally occurring Stambomycins (A-D) primarily differ in the alkyl side chain at the C-26 position of the macrolide ring.^{[1][2]} Further derivatization, both through biosynthetic engineering and synthetic modifications, has led to a range of analogs with altered bioactivities. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information on the carbon skeleton, stereochemistry, and conformation of these complex molecules.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for Stambomycin D. This data is compiled from the analysis of the natural product and comparison with a synthetically produced C1–C27 fragment.^{[2][5][6]}

Table 1: ^1H and ^{13}C NMR Data for the C1–C27 Fragment of Stambomycin D

Position	^{13}C (δ , ppm)	^1H (δ , ppm, mult., J in Hz)
1	170.1	-
2	41.8	2.45 (m)
3	108.2	-
4	45.1	2.05 (m), 1.75 (m)
5	78.9	3.65 (m)
6	38.7	1.85 (m)
7	81.2	3.85 (m)
8	42.1	1.65 (m)
9	13.9	0.95 (d, 6.8)
10	134.5	5.35 (dd, 15.2, 7.8)
11	128.9	5.20 (d, 15.2)
12	132.1	5.60 (dd, 15.4, 7.5)
13	130.2	5.45 (dd, 15.4, 6.5)
14	40.5	2.25 (m)
15	70.1	3.95 (m)
16	36.4	1.70 (m)
17	12.1	0.90 (d, 7.0)
18	40.1	2.15 (m)
19	72.3	3.75 (m)
20	35.8	1.80 (m)
21	11.9	0.85 (d, 6.9)
22	42.3	2.30 (m)
23	13.5	1.00 (d, 6.7)

24	135.1	5.25 (d, 9.8)
25	130.5	5.55 (dd, 15.3, 8.0)
26	45.3	2.50 (m)
27	30.1	1.40 (m)

Note: Data is a compilation from published values for a synthetic fragment and may show slight deviations from the complete natural product due to conformational differences.[2][6]

Experimental Protocols

A systematic approach employing a series of 1D and 2D NMR experiments is required for the complete structural elucidation of Stambomycin derivatives.

Sample Preparation

- **Compound Purity:** Ensure the Stambomycin derivative is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC and LC-MS.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is readily soluble. Common choices for macrolides include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).
- **Sample Concentration:** Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent. For less sensitive experiments like ¹³C NMR or 2D experiments on limited material, a higher concentration may be necessary.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a recommended suite of NMR experiments:

- **1D ^1H NMR:** Provides information on the number and chemical environment of protons. Key parameters to analyze are chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).
- **1D ^{13}C NMR:** Shows the number of unique carbon atoms and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH , CH_2 , and CH_3 groups.
- **2D COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within a spin system, typically over two to three bonds. This is crucial for tracing out the connectivity of the carbon backbone.
- **2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):** Correlates directly bonded proton and carbon atoms. This experiment is essential for assigning carbons based on their attached protons.
- **2D HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and for identifying quaternary carbons.
- **2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** Reveals through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry and conformation of the molecule. For large molecules like Stambomycins, ROESY is often preferred to avoid zero-crossing of the NOE signal.

Data Processing and Analysis

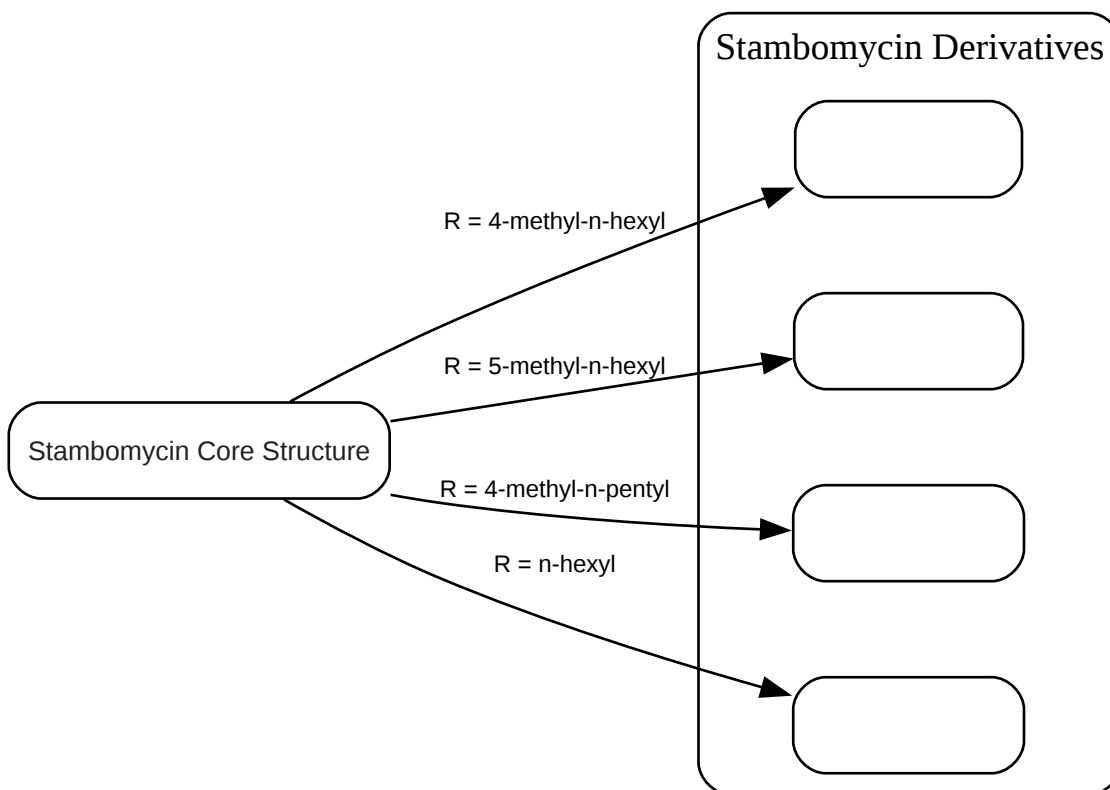
- **Fourier Transformation:** The raw free induction decay (FID) data is converted into a frequency-domain spectrum.
- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the internal standard (TMS).

- Integration: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative number of protons.
- Peak Picking and Assignment: All peaks in the 1D and 2D spectra are identified. The assignment process is iterative, starting with the analysis of ^1H and ^{13}C spectra, followed by the use of COSY, HSQC, and HMBC to build up the molecular fragments and connect them. NOESY/ROESY data is then used to establish the stereochemistry.

Visualizations

Structural Relationship of Stambomycin Derivatives

The following diagram illustrates the structural variations among the naturally occurring Stambomycins A-D, which differ at the C-26 position.

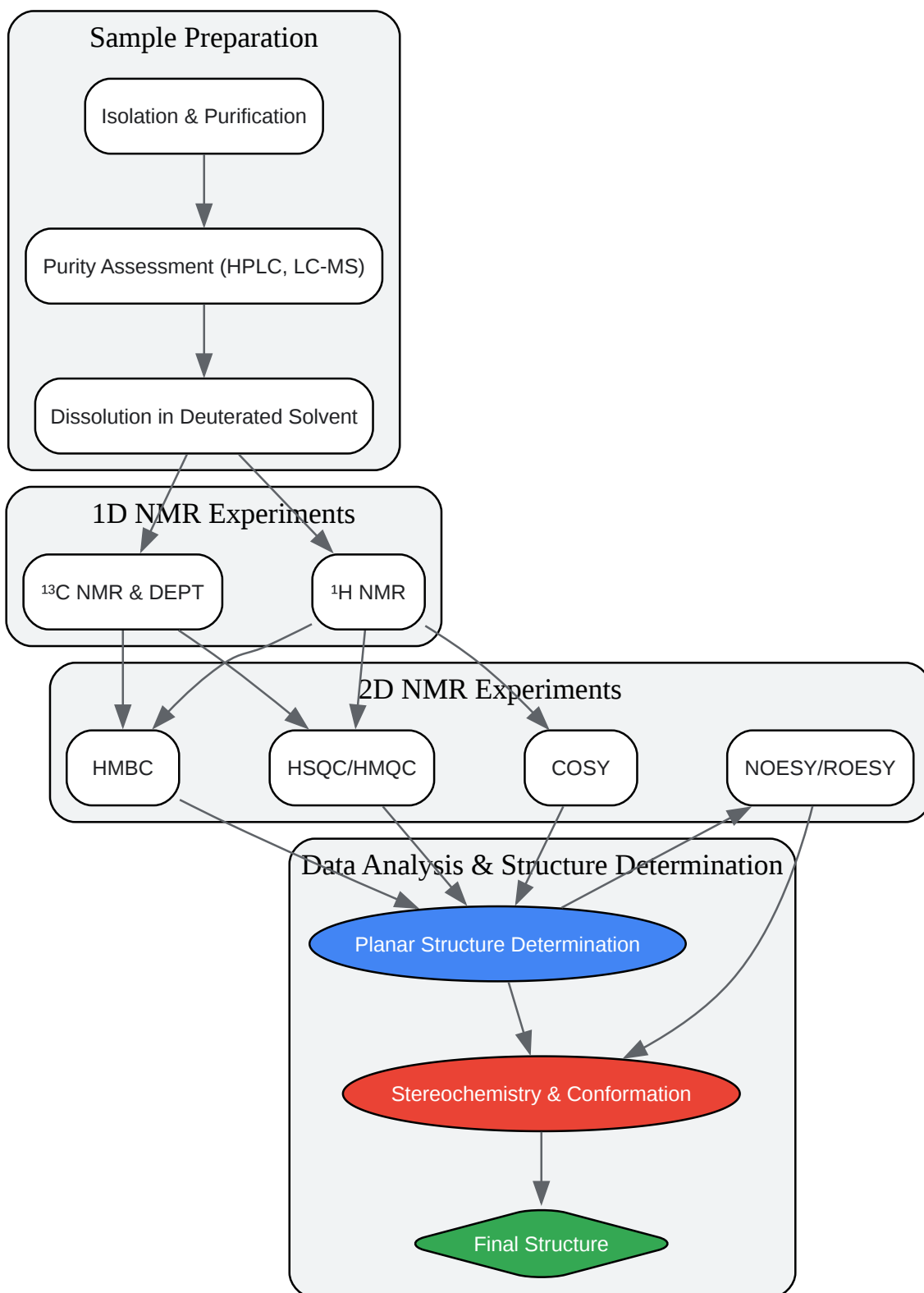


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Caption: Structural relationship of Stambomycins A-D.

Experimental Workflow for NMR-Based Structural Elucidation

The logical flow of experiments for determining the structure of a novel Stambomycin derivative is depicted below.



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Caption: Workflow for NMR-based structural elucidation.

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